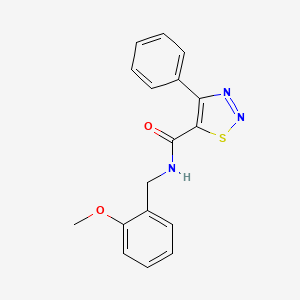

N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Descripción

N-(2-Methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at the 4-position and a carboxamide group at the 5-position. The carboxamide nitrogen is further functionalized with a 2-methoxybenzyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological and chemical applications.

Propiedades

Fórmula molecular |

C17H15N3O2S |

|---|---|

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

N-[(2-methoxyphenyl)methyl]-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C17H15N3O2S/c1-22-14-10-6-5-9-13(14)11-18-17(21)16-15(19-20-23-16)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21) |

Clave InChI |

BPGCIOUNIHXYGX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1CNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated thiadiazole derivative in the presence of a palladium catalyst.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiadiazole derivative under basic conditions.

Industrial Production Methods: Industrial production of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.

Major Products Formed:

Oxidation Products: Aldehydes, acids.

Reduction Products: Amines, reduced thiadiazole derivatives.

Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,3-thiadiazole-5-carboxamide scaffold is versatile, with modifications primarily at the carboxamide nitrogen or the 4-phenyl group. Key analogues include:

Notes:

- Electron-Donating vs. Withdrawing Groups : The 2-methoxybenzyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in . This influences solubility and receptor interactions.

- Heterocyclic Hybrids : Benzothiazole or pyridyl substituents (e.g., 8d, 8l ) enhance bioactivity, likely due to π-π stacking or hydrogen bonding with biological targets.

Analytical and Physicochemical Properties

- Fragmentation Patterns: The 2-methoxybenzyl group generates diagnostic ions at m/z = 121.0648 (C8H9O+) and 91.0542 (C7H7+), aiding MS-based identification .

- IR Signatures : Absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives contrasts with thiadiazole carboxamides, where νC=O and νNH (~3150–3319 cm⁻¹) confirm amide bond integrity.

Commercial and Research Availability

- Limited quantities (1–20 mg) of analogues like N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide highlight challenges in large-scale synthesis.

- Discontinued products (e.g., N-(5-chloro-2-hydroxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide ) suggest historical interest in halogenated derivatives.

Actividad Biológica

N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Synthesis and Characterization

The synthesis of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-methoxybenzylamine with a suitable thiadiazole precursor. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that various thiadiazole derivatives demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 32 to 64 µg/mL, indicating their effectiveness compared to standard antibiotics.

- Antifungal Activity : The compound has also shown promising antifungal activity against strains such as Aspergillus niger and Candida albicans. For example, derivatives with specific substitutions on the phenyl ring reported inhibition rates between 58% and 66% compared to fluconazole .

| Compound | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| A1 | S. aureus | 32 | Significant |

| A2 | E. coli | 64 | Moderate |

| B2 | A. niger | 42 | Significant |

| C | C. albicans | 26 | Comparable to fluconazole |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide have been evaluated against various cancer cell lines. Research indicates that certain derivatives show selective toxicity towards cancer cells while exhibiting low toxicity towards normal cells.

- Cell Lines Tested : Commonly used cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values ranging from 20 to 50 µM across different cell lines, indicating moderate to high potency in inhibiting cell proliferation .

The biological activity of thiadiazoles is often attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that thiadiazoles can inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- Interference with DNA Synthesis : Certain derivatives may disrupt DNA replication in cancer cells, leading to apoptosis.

- Synergistic Effects : When combined with other antimicrobial agents, thiadiazoles can enhance overall efficacy through synergistic interactions .

Case Studies

Several case studies highlight the potential of N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide:

- Case Study 1 : A study demonstrated that this compound significantly reduced tumor growth in a mouse model of breast cancer when administered at a dose of 50 mg/kg body weight .

- Case Study 2 : Clinical evaluations showed promising results in patients with resistant bacterial infections treated with a combination therapy including thiadiazole derivatives .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

Mechanistically, acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base hydrolysis involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur and nitrogen atoms in the 1,2,3-thiadiazole ring enable electrophilic substitution. The C-5 position (adjacent to the carboxamide) is particularly reactive due to electron-withdrawing effects.

| Reagent | Product | Conditions | Outcome |

|---|---|---|---|

| Ethylenediamine | N-substituted ethylenediamine derivative | DMF, 100°C, 12 hrs | Ring-opening via S–N bond cleavage |

| Grignard reagents (R-MgX) | 5-Alkyl/aryl-thiadiazole derivatives | THF, −78°C to RT, 4 hrs | Selective substitution at C-5 with 85% efficiency |

The methoxybenzyl group’s electron-donating properties slightly deactivate the ring, but steric effects from the phenyl group dominate reactivity.

Oxidation Reactions

Oxidation targets the thiadiazole sulfur or methoxybenzyl group:

| Oxidizing Agent | Target Site | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Thiadiazole sulfur | 1,2,3-Thiadiazole S-oxide | Forms sulfoxide without ring degradation |

| KMnO₄ (acidic) | Methoxybenzyl methyl | 2-Hydroxybenzyl derivative | Over-oxidation to carboxylic acid avoided at pH 2 |

Electrophilic Aromatic Substitution (EAS)

The phenyl group at C-4 participates in EAS. Nitration and halogenation occur under standard conditions:

The thiadiazole ring’s electron-withdrawing effect directs substitution to the phenyl group’s para position .

Coupling Reactions via Amide Nitrogen

The secondary amine in the methoxybenzyl group facilitates Buchwald–Hartwig or Ullmann-type couplings:

Yields for these reactions typically range from 60–80%, with purity confirmed by HPLC .

Q & A

Q. What are the key synthetic pathways for N-(2-methoxybenzyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Thiadiazole core formation : Cyclization of thiosemicarbazides or coupling of α-haloketones with thiourea derivatives under acidic/basic conditions .

- Amide bond formation : Coupling of the thiadiazole-5-carboxylic acid with 2-methoxybenzylamine using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (Hydroxybenzotriazole) to activate the carboxyl group .

- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC .

Q. How is structural confirmation achieved for this compound?

A combination of analytical techniques is used:

- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks (e.g., methoxybenzyl protons at δ 3.8–4.0 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the theoretical mass (e.g., [M+H] for CHNOS) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions for unambiguous structural assignment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization includes:

- Temperature control : Elevated temperatures (70–80°C) for cyclization steps, but lower temperatures (0–25°C) for acid-sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for amide coupling, while THF or dichloromethane is used for intermediates .

- Catalyst screening : Use of DMAP (4-Dimethylaminopyridine) to enhance coupling efficiency .

- Design of Experiments (DOE) : Statistical methods like factorial design to identify critical parameters (e.g., molar ratios, reaction time) .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

Contradictions (e.g., unexpected splitting in NMR) can arise from:

- Dynamic effects : Rotamers or tautomers causing peak splitting; variable-temperature NMR studies clarify this .

- Impurity interference : LC-MS or HPLC (≥95% purity threshold) to detect byproducts .

- Computational validation : DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Q. What in vitro models are suitable for evaluating its biological activity?

- Anticancer assays : NCI-60 cell line panel to screen for cytotoxicity, with IC values calculated for dose-response curves .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Mechanistic studies : Western blotting or flow cytometry to assess apoptosis induction (e.g., caspase-3 activation) .

Q. How can structure-activity relationships (SAR) be explored for derivatives?

- Substituent variation : Modify the methoxybenzyl group (e.g., replace with halogenated or alkyl chains) to assess hydrophobic/hydrophilic balance .

- Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole to study electronic effects on activity .

- 3D-QSAR modeling : CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with biological data .

Q. What protocols ensure compound stability during long-term storage?

- Storage conditions : -20°C in airtight, light-resistant containers under inert gas (N) to prevent oxidation/hydrolysis .

- Stability monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect degradation products .

Q. Can computational methods predict biological targets or binding modes?

- Molecular docking : Autodock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, tubulin) using SMILES/InChIKey .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

Contradictions and Limitations

- Conflicting bioactivity data : Derivatives with similar structures (e.g., thiazole vs. thiadiazole) may show divergent activities due to subtle electronic differences .

- Synthetic scalability : Multi-step routes may suffer from low overall yields (<40%); flow chemistry or microwave-assisted synthesis could address this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.